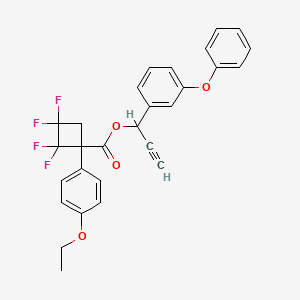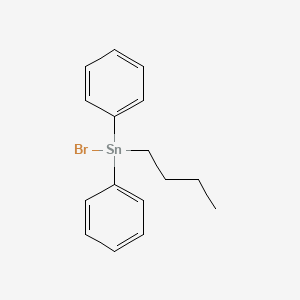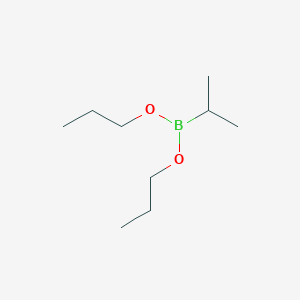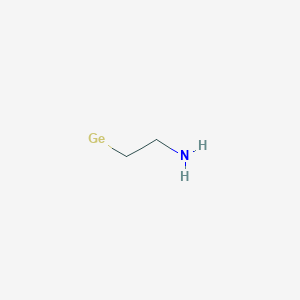
6-(Hydroxymethyl)uridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Hydroxymethyl)uridine is a modified nucleoside derived from uridine, a naturally occurring nucleoside found in RNA This compound features a hydroxymethyl group attached to the sixth carbon of the uridine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)uridine typically involves the hydroxymethylation of uridine. One common method includes the use of formaldehyde and a base to introduce the hydroxymethyl group at the sixth position of the uridine molecule. The reaction conditions often require controlled temperatures and pH to ensure the selective modification of the uridine.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Hydroxymethyl)uridine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under specific pH conditions.
Major Products:
Oxidation: Formation of 6-carboxyuridine.
Reduction: Formation of 6-methyluridine.
Substitution: Formation of various 6-substituted uridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Hydroxymethyl)uridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and nucleotides.
Biology: It serves as a probe to study RNA modifications and interactions.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments.
Industry: It is used in the development of novel biomaterials and as a precursor in the synthesis of other bioactive compounds
Wirkmechanismus
The mechanism of action of 6-(Hydroxymethyl)uridine involves its incorporation into RNA, where it can affect the structure and function of the RNA molecule. It can interact with various enzymes and proteins involved in RNA processing and modification. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the stability and activity of the RNA .
Vergleich Mit ähnlichen Verbindungen
5-Methyluridine:
6-(Hydroxymethyl)-5,6-Dihydro-4H-Pyridinone: A compound with a similar structure but different functional groups and properties
Uniqueness: 6-(Hydroxymethyl)uridine is unique due to its specific modification at the sixth position, which imparts distinct chemical and biological properties. This modification allows it to participate in unique interactions and reactions that are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
76222-53-2 |
|---|---|
Molekularformel |
C10H14N2O7 |
Molekulargewicht |
274.23 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(hydroxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O7/c13-2-4-1-6(15)11-10(18)12(4)9-8(17)7(16)5(3-14)19-9/h1,5,7-9,13-14,16-17H,2-3H2,(H,11,15,18)/t5-,7-,8-,9-/m1/s1 |
InChI-Schlüssel |
BKTDWKYNCNBGBC-ZOQUXTDFSA-N |
Isomerische SMILES |
C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CO |
Kanonische SMILES |
C1=C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride](/img/structure/B14445291.png)







![1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14445327.png)



![2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14445363.png)

